1,2,3,6-Tetra-O-benzoyl-4-deoxy-4-fluoro-a-D-mannopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl-alpha-D-mannose involves multiple steps. Typically, the starting material is D-mannose, which undergoes a series of benzoylation and fluorination reactions. The reaction conditions often include the use of solvents like chloroform and dichloromethane .
Chemical Reactions Analysis
4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl-alpha-D-mannose can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Fluorine and benzoyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl-alpha-D-mannose is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: Studying carbohydrate metabolism and enzyme interactions.
Industry: Used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl-alpha-D-mannose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The fluorine atom and benzoyl groups play crucial roles in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds to 4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl-alpha-D-mannose include:
- 4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl-alpha-D-glucose
- 4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl-alpha-D-galactose
These compounds share similar structural features but differ in their specific sugar moieties. The uniqueness of 4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl-alpha-D-mannose lies in its specific configuration and functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C34H27FO9 |
---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
(4,5,6-tribenzoyloxy-3-fluorooxan-2-yl)methyl benzoate |
InChI |
InChI=1S/C34H27FO9/c35-27-26(21-40-30(36)22-13-5-1-6-14-22)41-34(44-33(39)25-19-11-4-12-20-25)29(43-32(38)24-17-9-3-10-18-24)28(27)42-31(37)23-15-7-2-8-16-23/h1-20,26-29,34H,21H2 |
InChI Key |
UWHDGLUGFUHKLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.